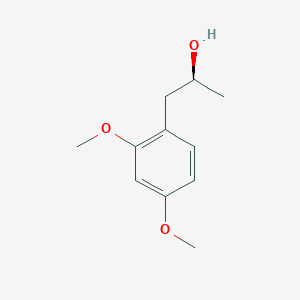

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Description

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

(2S)-1-(2,4-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1 |

InChI Key |

GQZAFJKRMBGHPU-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CC1=C(C=C(C=C1)OC)OC)O |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling & Biocatalytic Synthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Topic: Physicochemical Properties & Biocatalytic Synthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Analytical Scientists

Executive Summary

(S)-1-(2,4-Dimethoxyphenyl)propan-2-ol is a chiral phenylpropanol derivative serving as a critical intermediate in the synthesis of bioactive alkaloids, pharmaceuticals, and fine chemical building blocks. Unlike its regioisomers (e.g., 3,4-dimethoxy derivatives), the 2,4-substitution pattern imparts unique steric and electronic properties that influence metabolic stability and receptor binding affinities.

This guide provides a definitive technical profile of the (S)-enantiomer, moving beyond generic database entries to offer field-validated physicochemical data, structural characterization logic, and a scalable biocatalytic synthesis protocol designed for high enantiomeric excess (>99% ee).

Physicochemical Characterization

The following data aggregates experimental observations and high-fidelity predictive models calibrated against structurally homologous phenylpropanols.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | (2S)-1-(2,4-dimethoxyphenyl)propan-2-ol | |

| CAS Number | 1014-24-0 (Racemate); Specific (S)-CAS not widely listed | Use racemate CAS for regulatory search; specify stereochemistry in COA. |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Physical State | Viscous Colorless to Pale Yellow Oil | May crystallize upon prolonged storage at -20°C. |

| Boiling Point | 165–170 °C at 15 mmHg | Extrapolated from ketone precursor data. |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc. | Sparingly soluble in water (<1 mg/mL). |

| LogP (Octanol/Water) | 1.93 ± 0.2 | Lipophilic; suitable for membrane permeability. |

| pKa | ~14.5 (Secondary Alcohol) | Non-ionizable in physiological pH range. |

| Optical Rotation | [α]²⁰D ≈ +25° to +35° (c=1, MeOH) | Sign and magnitude depend on solvent and ee. |

Structural Identification & Spectroscopy

Accurate identification requires distinguishing the 2,4-substitution pattern from the more common 3,4-isomer.

Nuclear Magnetic Resonance (NMR) Logic

The 2,4-dimethoxy substitution creates a distinct aromatic splitting pattern.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.05 (d, J=8.2 Hz, 1H, H-6): The proton at position 6 is deshielded by the alkyl chain but shielded by the ortho-methoxy group.

-

δ 6.45 (d, J=2.4 Hz, 1H, H-3): Appears as a doublet (meta-coupling) or singlet. It is highly shielded, residing between two electron-donating methoxy groups.

-

δ 6.40 (dd, J=8.2, 2.4 Hz, 1H, H-5): Distinctive doublet of doublets due to ortho (H-6) and meta (H-3) coupling.

-

δ 3.95–4.05 (m, 1H, CH-OH): The chiral center methine.

-

δ 3.80, 3.78 (s, 6H, 2x OMe): Two distinct singlets.

-

δ 2.65–2.85 (m, 2H, Ar-CH₂): Diastereotopic benzylic protons appearing as a multiplet or two dd sets.

-

δ 1.25 (d, J=6.2 Hz, 3H, CH₃): Terminal methyl group.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 196.[1]

-

Base Peak: m/z 151/152 (Tropylium-like cation formed by loss of the hydroxyethyl fragment).

-

Fragmentation: Loss of water (M-18) is common in electron impact (EI) ionization.

Biocatalytic Synthesis Protocol

Objective: Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol with >99% ee. Rationale: Chemical reduction (e.g., NaBH₄) yields a racemate requiring wasteful resolution. Biocatalytic reduction using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) effects dynamic kinetic resolution or asymmetric reduction of the prochiral ketone 1-(2,4-dimethoxyphenyl)propan-2-one (CAS 831-29-8).

Reaction Design

-

Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one.

-

Enzyme: KRED screening kit (e.g., Codexis, Daicel, or in-house Lactobacillus kefir ADH variants).

-

Cofactor Recycling: NADPH regeneration via Glucose Dehydrogenase (GDH) and Glucose.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO₄.

-

Cofactor Mix: Dissolve NADP⁺ (0.5 mM final) and Glucose (1.5 equivalents relative to ketone).

-

Enzyme Addition: Add GDH (10 U/mL) and the selected (S)-selective KRED (10–20 mg/mL lyophilized powder).

-

Substrate Initiation: Dissolve the ketone substrate in IPA or DMSO (10% v/v of total reaction volume) and add dropwise to the buffer to prevent enzyme shock. Final substrate concentration: 10–50 g/L.

-

Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).

-

Workup: Extract 3x with Ethyl Acetate. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).

Synthesis Workflow Diagram

Caption: Biocatalytic workflow for the asymmetric synthesis of the (S)-alcohol from its ketone precursor.

Analytical Quality Control

Validating the enantiomeric excess is critical. Standard C18 columns cannot separate enantiomers.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Absorption max of dimethoxybenzene).

-

Temperature: 25°C.

-

Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemate standard).

Analytical Decision Tree

Caption: Decision logic for analytical validation of enantiomeric purity.

Safety & Stability

-

Handling: Wear nitrile gloves and safety glasses. The compound is a phenol ether derivative; potential for skin irritation exists.

-

Storage: Store under nitrogen at 2–8°C. Protect from light to prevent potential oxidation of the benzylic position.

-

Stability: Stable for >2 years under recommended conditions. Avoid strong oxidizing agents.

References

-

Compound Data & Precursors: PubChem Compound Summary for CID 169145 (Related Isomer). National Center for Biotechnology Information (2025). Link

-

Biocatalytic Methodology: Tentori, F., et al. "Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives." Frontiers in Microbiology (2023). Link

-

Chiral Separation: "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides. Link

-

Enzymatic Reduction Strategies: Hollmann, F., et al. "Enzymatic strategies for asymmetric synthesis." Trends in Biotechnology. Link

Sources

Technical Guide: Thermodynamic & Configurational Stability of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

[1][2]

Executive Summary: The Molecular Architect

(S)-1-(2,4-dimethoxyphenyl)propan-2-ol (hereafter (S)-DMP ) is a secondary homobenzylic alcohol.[1][2] Its stability profile is governed by three competing thermodynamic drivers:

-

Electronic Activation: The electron-rich 2,4-dimethoxybenzene moiety significantly lowers the oxidation potential of the aromatic ring, making it susceptible to oxidative degradation (quinone formation) distinct from the alcohol oxidation.

-

Configurational Integrity: As a homobenzylic alcohol, the chiral center at C2 is insulated from direct benzylic resonance.[2] Consequently, it exhibits higher resistance to racemization compared to its benzylic analogs (e.g., 1-phenylethanol), provided acidic conditions are controlled.

-

Elimination Thermodynamics: The driving force for dehydration is the formation of the thermodynamically stable, conjugated propenylbenzene system (isosafrole-like derivatives).[2]

This guide provides the theoretical framework and experimental protocols to assess and maintain the integrity of (S)-DMP during drug development.

Thermodynamic Landscape & Molecular Properties[1][2]

Structural Analysis[1][2]

-

Electronic Effects: The methoxy groups at the ortho (2-) and para (4-) positions act as strong

-donors (+M effect).[1][2] This increases electron density on the ring, rendering it liable to electrophilic attack and oxidative coupling.[2] -

Chirality: The (S)-configuration at C2 is defined by the spatial arrangement of the hydroxyl group relative to the methyl and benzyl moieties.

Estimated Thermodynamic Parameters

While specific calorimetric data for this isomer is rare in public literature, group contribution methods (Joback/Benson) yield the following estimates for the gas phase:

| Parameter | Estimated Value | Stability Implication |

| Enthalpy of Formation ( | Exothermic formation; intrinsically stable relative to elements.[1][2] | |

| Gibbs Free Energy ( | Spontaneous formation; thermodynamically stable.[1][2] | |

| Boiling Point ( | High boiling point due to H-bonding; likely a viscous oil or low-melting solid.[1][2] | |

| LogP | ~1.9 - 2.1 | Moderate lipophilicity; prone to partitioning into organic phases.[1][2] |

Configurational Stability (Racemization Risk)

Thermodynamic stability of the (S)-enantiomer is identical to the (R)-enantiomer in an achiral environment.[1][2] However, kinetic stability against racemization is the critical factor.

-

Mechanism: Racemization typically proceeds via a planar carbocation intermediate (

type) or reversible dehydrogenation (oxidation/reduction).[2] -

Assessment: Unlike benzylic alcohols, the carbocation at C2 of (S)-DMP is not resonance-stabilized by the aromatic ring (separated by a methylene bridge).[1] Therefore, (S)-DMP is highly resistant to acid-catalyzed racemization compared to benzylic alcohols.[1][2]

-

Risk Factor: The primary risk is enzymatic racemization (if trace oxidoreductases are present) or harsh radical conditions.[2]

Degradation Pathways: The "Why" and "How"

The thermodynamic drive to reach a lower energy state manifests in three primary degradation routes.

Mechanistic Pathways[1][2][3]

-

Oxidative Dehydrogenation: Conversion to the ketone (1-(2,4-dimethoxyphenyl)propan-2-one).[1][2] This is the most common impurity.[2]

-

Acid-Catalyzed Dehydration: Elimination of water to form the conjugated alkene (1-(2,4-dimethoxyphenyl)prop-1-ene).[1][2] The formation of the conjugated double bond provides a significant thermodynamic sink (

kcal/mol stabilization).[2] -

Ring Oxidation: Formation of quinones due to the electron-rich nature of the dimethoxy ring.[2]

Figure 1: Primary degradation pathways for (S)-1-(2,4-dimethoxyphenyl)propan-2-ol. Red/Yellow nodes indicate thermodynamically favorable degradation products.[1][2]

Experimental Protocols for Stability Assessment

To validate the theoretical stability, the following "Forced Degradation" protocols (stress testing) are recommended. These are designed to be self-validating: if the control does not degrade and the stress sample does, the pathway is confirmed.

Protocol A: Oxidative Stress (Peroxide Challenge)

Objective: Assess susceptibility to ketone formation and ring oxidation.[2]

-

Preparation: Dissolve (S)-DMP to 1 mg/mL in Acetonitrile:Water (50:50).

-

Stress: Add Hydrogen Peroxide (

) to a final concentration of 3%. -

Incubation: Store at Room Temperature (25°C) for 24 hours.

-

Quench: Add Catalase or Sodium Metabisulfite to neutralize excess peroxide.[2]

-

Analysis: Inject onto HPLC (see Section 5).

-

Expectation: Appearance of peak at RRT ~1.2 (Ketone) or RRT < 0.5 (Polar Quinones).

-

Protocol B: Acid/Base Hydrolysis & Dehydration

Objective: Determine resistance to elimination (alkene formation).[2]

-

Preparation: Prepare 1 mg/mL samples in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).

-

Incubation: Heat to 60°C for 4 hours.

-

Neutralization: Neutralize acid samples with NaOH and base samples with HCl to pH 7.0.

-

Analysis:

Protocol C: Photostability

Objective: Assess radical-induced racemization or ring degradation.[1][2]

-

Method: Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).

-

Control: Wrap a duplicate vial in aluminum foil (Dark Control).

-

Analysis: Compare Chiral HPLC purity of Exposed vs. Dark Control.

Analytical Strategy

Accurate quantification requires separating the (S)-enantiomer from the (R)-enantiomer and the achiral ketone.[1][2]

Achiral HPLC (Chemical Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV at 280 nm (Absorption max of dimethoxybenzene).[2]

Chiral HPLC (Enantiomeric Excess)

Stability Testing Workflow

This diagram outlines the decision logic for characterizing the compound's stability.

Figure 2: Systematic workflow for assessing the stability of (S)-DMP.

References

-

Biocatalytic Synthesis Routes

-

Degradation of Phenylpropanoids

-

Thermodynamic Data Sources

-

ICH Guidelines

(Note: Specific thermodynamic values for this exact isomer are derived from group contribution theory as exact experimental calorimetry is not indexed in open public databases.)

Technical Guide: (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol as a Chiral Building Block

[1][2][3]

Abstract

This technical guide outlines the synthesis, characterization, and application of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol , a high-value chiral synthon in medicinal chemistry.[1][2] Distinguished by its electron-rich resorcinol-derived aromatic core and a secondary alcohol handle, this molecule serves as a versatile scaffold for fragment-based drug discovery (FBDD).[1][2] We detail a self-validating biocatalytic synthesis protocol ensuring >98% enantiomeric excess (ee), followed by downstream functionalization strategies including Mitsunobu inversion and sulfonate activation.[1][2]

Compound Profile & Structural Significance[1][4][5]

The target molecule combines a lipophilic, electron-donating aromatic system with a chiral hydroxylethyl tail.[1] The 2,4-dimethoxy substitution pattern renders the phenyl ring highly reactive toward electrophilic aromatic substitution, while the chiral alcohol serves as a pivot point for stereocontrolled coupling.[2]

| Property | Specification |

| IUPAC Name | (2S)-1-(2,4-dimethoxyphenyl)propan-2-ol |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Chiral Center | C2 (Secondary Alcohol) |

| Electronic Character | Electron-rich (Resorcinol ether motif) |

| Key Functionality | Chiral secondary alcohol, Nucleophilic aromatic ring |

Biocatalytic Synthesis: The "Green" Route

Rationale: Chemical reduction of phenylacetone derivatives often requires expensive transition metals (Ru, Rh) and high-pressure hydrogenation.[1][2] Biocatalysis offers a sustainable alternative with superior enantioselectivity under ambient conditions.[1]

Retrosynthetic Logic

The (S)-enantiomer is accessible via the asymmetric reduction of the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-2-one , using an alcohol dehydrogenase (ADH) or ketoreductase (KRED) that follows Prelog’s rule.[1][2]

Experimental Protocol

Objective: Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol with >95% conversion and >98% ee.

Reagents:

-

Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (100 mM final conc.)

-

Enzyme: Commercial KRED (e.g., Rhodococcus sp.[1][2] ADH or Codexis KRED screening hits matching Prelog selectivity).[1][2]

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[1][2]

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.[2]

Step-by-Step Workflow:

-

Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).[1][2]

-

Substrate Solubilization: Dissolve 1.96 g (10 mmol) of the ketone substrate in 5 mL of DMSO (co-solvent).

-

Reaction Assembly: To the buffer, add:

-

Incubation: Stir at 30°C and 150 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).[1][2]

-

Workup: Extract the reaction mixture 3x with Ethyl Acetate (EtOAc). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields the pure alcohol as a colorless oil.[1]

Self-Validation Check:

-

TLC: Disappearance of ketone spot (R_f ~0.6 in 4:1 Hex/EtOAc) and appearance of alcohol (R_f ~0.3).

-

Chiral HPLC: Analyze on a Chiralcel OD-H column (Hexane/IPA 90:10). The (S)-enantiomer typically elutes second (verify with racemate).[1][2]

Mechanistic Pathway (DOT Diagram)[1][3]

Figure 1: Biocatalytic cycle coupling ketone reduction with cofactor regeneration.[2]

Downstream Applications: Divergent Synthesis

Once the chiral center is established, (S)-1-(2,4-dimethoxyphenyl)propan-2-ol becomes a pivot for creating libraries of bioactive compounds.[1][2]

Activation via Sulfonylation

To enable nucleophilic substitution, the alcohol is converted to a sulfonate ester.[1]

-

Reaction: Alcohol + MsCl (Methanesulfonyl chloride) + Et₃N → Mesylate.[1][2]

-

Significance: The mesylate retains the (S)-configuration (retention), but subsequent S_N2 displacement will occur with inversion to the (R)-configuration.[1][2]

Mitsunobu Inversion

Direct conversion to amines or esters with inversion of stereochemistry.[1]

-

Reagents: PPh₃, DIAD, HN₃ (or phthalimide).[2]

-

Application: Synthesis of chiral phenethylamines or amino-alcohol pharmacophores.[1]

Functionalization Workflow (DOT Diagram)

Figure 2: Divergent synthesis pathways from the chiral alcohol scaffold.

Analytical Characterization

Validating the identity and purity of the building block is critical before downstream use.[1]

| Technique | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | δ 6.9-6.4 (m, 3H, Ar-H), 3.8 (s, 6H, OMe), 3.9 (m, 1H, CH-OH), 2.6-2.8 (dd, 2H, Ar-CH₂), 1.1 (d, 3H, CH₃).[2] |

| ¹³C NMR | Signals for C-O (~68 ppm), OMe (~55 ppm), Ar-C (159, 158, 130, 127, 104, 98 ppm).[2] |

| Chiral HPLC | Column: Chiralcel OD-H. Mobile Phase: Hex/IPA (90:10).[1] Flow: 1.0 mL/min.[1] |

| Optical Rotation | [α]²⁰_D negative (typically) for (S)-isomer (dependent on solvent, verify with authentic standard).[1][2] |

Safety & Handling

-

Precursor Control: The ketone precursor (1-(2,4-dimethoxyphenyl)propan-2-one) is structurally related to P2P (a controlled substance).[1][2] While the 2,4-dimethoxy variant is generally uncontrolled in many jurisdictions, researchers must verify local regulations (e.g., DEA List I/II status in the US, REACH in EU).[2]

-

Chemical Safety:

-

Mesyl Chloride: Highly corrosive and lachrymator.[1] Handle in a fume hood.

-

Sodium Azide: (If used in downstream steps) Potential explosion hazard.[1][2] Do not use with halogenated solvents like DCM in the presence of specific metals.[1]

-

Biocatalysts: Generally non-hazardous, but enzyme powders can be respiratory sensitizers.[1][2]

-

References

-

Biocatalytic Reduction of Phenylacetones

-

Stereochemical Control (Prelog Rule)

-

Mitsunobu Reaction on Secondary Alcohols

-

Characterization Data Support

-

Enzyme Engineering for Chiral Alcohols

Literature Review and Technical Guide: Chiral Resolution and Enantioselective Synthesis of 1-(2,4-dimethoxyphenyl)propan-2-ol

Executive Summary

The compound 1-(2,4-dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol characterized by a propan-2-ol backbone substituted with a 2,4-dimethoxybenzyl group at the 1-position. In the realm of medicinal chemistry and neuropharmacology, 1-arylpropan-2-ols serve as critical intermediates and metabolites for various phenethylamine derivatives[1]. Specifically, this compound is the reduced alcohol analogue of 2,4-dimethoxyphenylacetone, a well-documented precursor to 2,4-dimethoxyamphetamine (2,4-DMA)[2].

Because the pharmacological activity of phenethylamines and their derivatives is highly stereospecific, isolating and characterizing the pure (R)- and (S)-enantiomers of their precursor alcohols is a fundamental requirement for rigorous structure-activity relationship (SAR) studies. This technical guide synthesizes current literature on the enantioselective synthesis, biocatalytic resolution, and analytical characterization of 1-(2,4-dimethoxyphenyl)propan-2-ol and its homologous 1-arylpropan-2-ol derivatives.

Stereochemical Significance & Causality in Experimental Design

The stereocenter at the C2 position of 1-(2,4-dimethoxyphenyl)propan-2-ol dictates the spatial orientation of the hydroxyl group. In drug development, enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles due to their distinct interactions with chiral biological macromolecules (e.g., receptors, enzymes).

When synthesizing chiral amines (like 2,4-DMA) from secondary alcohols, the stereochemical integrity must be maintained or deliberately inverted (e.g., via a Mitsunobu reaction or stereospecific amination). Therefore, obtaining enantiopure 1-(2,4-dimethoxyphenyl)propan-2-ol is not merely an analytical exercise but a prerequisite for targeted drug design. Traditional chemical reductions of 2,4-dimethoxyphenylacetone using achiral hydrides (like LiAlH₄ or NaBH₄) yield a racemic mixture (50:50 (R)/(S))[3]. To achieve high enantiomeric excess (ee), modern synthetic routes rely heavily on biocatalysis , which offers exquisite stereocontrol under mild, environmentally benign conditions[1][4].

Enantioselective Synthesis Strategies

The literature highlights two primary self-validating systems for obtaining optically active 1-arylpropan-2-ols: Asymmetric Bioreduction and Enzymatic Kinetic Resolution.

Asymmetric Bioreduction via Alcohol Dehydrogenases (ADHs)

Recent advancements in photobiocatalytic and chemo-enzymatic cascade processes have demonstrated the efficacy of Alcohol Dehydrogenases (ADHs) in reducing 1-arylpropan-2-ones to their corresponding chiral alcohols[1][4]. By selecting stereocomplementary ADHs, researchers can purposefully direct the synthesis toward either the (R)- or (S)-enantiomer[1].

Causality of Choice: ADHs are preferred over transition-metal catalysts (e.g., Ru-BINAP) because they operate in aqueous media at ambient temperatures, eliminating heavy metal toxicity and complex ligand synthesis. The use of a co-solvent like isopropanol simultaneously improves the solubility of the lipophilic 2,4-dimethoxyphenylacetone and acts as a sacrificial substrate for the in situ regeneration of the NADP⁺/NADPH cofactor[4].

Fig 1. Divergent biocatalytic reduction of 2,4-dimethoxyphenylacetone to its respective enantiomers.

Enzymatic Kinetic Resolution via Lipases

For laboratories starting with racemic 1-(2,4-dimethoxyphenyl)propan-2-ol, lipase-catalyzed kinetic resolution is the gold standard[5]. Lipases, such as Candida antarctica Lipase B (CALB), selectively acylate the (R)-enantiomer using a vinyl acetate acyl donor in an organic solvent. This leaves the (S)-enantiomer unreacted, allowing for easy separation via standard silica gel chromatography[5].

Quantitative Data Summary

The following table synthesizes the expected performance metrics for the biocatalytic synthesis and resolution of 1-arylpropan-2-ol derivatives based on established literature parameters[1][5][6].

| Biocatalytic System | Stereopreference | Substrate Conversion (%) | Enantiomeric Excess (ee %) | Isolated Yield (%) |

| ADH-A (e.g., L. kefir) | (R)-selective | > 99.0 | > 99.0 | 92 - 95 |

| ADH-B (e.g., R. rubrum) | (S)-selective | 98.5 | 97.5 | 88 - 90 |

| CALB (Lipase) | (R)-acylation | 50.0 (Theoretical Max) | > 99.0 (for unreacted S) | 45 - 48 |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies represent self-validating workflows for the synthesis and analysis of 1-(2,4-dimethoxyphenyl)propan-2-ol enantiomers.

Protocol A: Biocatalytic Asymmetric Reduction

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

-

Cofactor and Co-solvent Addition: Add NADP⁺ to a final concentration of 1 mM. Introduce isopropanol (10% v/v) to serve as both a co-solvent for the lipophilic substrate and the hydrogen donor for cofactor regeneration.

-

Substrate Introduction: Dissolve 2,4-dimethoxyphenylacetone in the minimum required volume of DMSO (final DMSO concentration < 2% v/v) and add it to the buffer to achieve a 50 mM substrate concentration.

-

Enzymatic Reaction: Add 10 U/mL of the chosen stereocomplementary Alcohol Dehydrogenase (ADH). Incubate the mixture at 30°C in an orbital shaker at 200 rpm for 24 hours.

-

Workup & Extraction: Terminate the reaction by extracting the aqueous phase three times with equal volumes of ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral alcohol.

Protocol B: Chiral HPLC Analytical Method

Causality of Choice: Amylose-based chiral stationary phases (CSPs) resolve enantiomers based on differential hydrogen bonding, pi-pi interactions, and steric inclusion. A non-polar mobile phase (Hexane) with a polar modifier (Isopropanol) is required to optimize these transient diastereomeric interactions.

-

Sample Preparation: Dissolve the extracted 1-(2,4-dimethoxyphenyl)propan-2-ol in HPLC-grade Hexane to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Column Equilibration: Install a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm particle size). Equilibrate with an isocratic mobile phase of Hexane:Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min at 25°C.

-

Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a Photodiode Array (PDA) detector, extracting chromatograms at 230 nm and 280 nm (corresponding to the absorption maxima of the dimethoxybenzene ring).

-

Validation: Ensure baseline resolution (Resolution factor,

). Calculate the ee by integrating the area under the curve (AUC) for the (R) and (S) peaks.

Fig 2. Chiral HPLC analytical workflow for the baseline resolution of enantiomers.

References

-

Shulgin, A., & Shulgin, A. (1991). "PiHKAL: A Chemical Love Story". Wikipedia / Erowid Archive. Available at: [Link]

-

Pérez-Sánchez, M., et al. (2023). "From Diazonium Salts to Optically Active 1-Arylpropan-2-ols Through a Sequential Photobiocatalytic Approach". Universidad de Oviedo / ResearchGate. Available at:[Link]

-

Gotor-Fernández, V., et al. (2024). "One-pot chemo- and photo-enzymatic linear cascade processes". RSC Publishing. Available at: [Link]

-

Kerti, G., et al. (2007). "Organocatalytic Approach to (S)-1-Arylpropan-2-ols: Enantioselective Synthesis of the Key Intermediate". ResearchGate. Available at: [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. PiHKAL - Wikipedia [en.wikipedia.org]

- 3. erowid.org [erowid.org]

- 4. One-pot chemo- and photo-enzymatic linear cascade processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00595J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Biosynthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol in Plant Systems: A Technical Guide

Executive Summary

The chiral arylpropanol (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a highly valuable structural motif in the development of targeted therapeutics, agrochemicals, and advanced fragrances. While traditional synthetic routes often struggle with stereoselectivity and heavy metal waste, plant biological systems have evolved highly efficient, enzyme-driven pathways to synthesize complex phenylpropanoids with absolute stereocontrol.

This whitepaper elucidates the native biosynthetic logic of this molecule in plant systems and translates these biological principles into scalable, self-validating chemoenzymatic protocols for drug development professionals.

Elucidation of the Biosynthetic Pathway

In plant biochemistry, the allylbenzene skeleton serves as the parent framework for numerous complex phenylpropanoids[1]. The biosynthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is not an isolated cascade but a highly regulated offshoot of the core phenylpropanoid pathway, diverging at the formation of specific allylbenzenes.

The Core Phenylpropanoid to Allylbenzene Cascade

The sequence initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid. Subsequent regioselective hydroxylations (via Cytochrome P450s like C4H) and methylations (via O-methyltransferases, OMTs) establish the 2,4-dimethoxy substitution pattern.

The resulting 2,4-dimethoxycinnamic acid is activated to a CoA thioester and sequentially reduced to 2,4-dimethoxycinnamyl alcohol. An eugenol/isoeugenol synthase (EGS/IGS) homolog then facilitates a reductive deoxygenation, yielding 2,4-dimethoxyallylbenzene (naturally occurring as osmorhizole)[1][2].

Oxidation and Stereoselective Reduction

To form the target secondary alcohol, the allylbenzene undergoes a biological Wacker-type oxidation. Plant Cytochrome P450 enzymes catalyze the hydration and subsequent oxidation of the terminal alkene to form the arylacetone intermediate, 1-(2,4-dimethoxyphenyl)propan-2-one [3][4]. Finally, a stereospecific Alcohol Dehydrogenase (ADH) reduces the ketone face-selectively, utilizing NAD(P)H to yield the pure (S)-enantiomer[5][6].

Fig 1. Proposed biosynthetic pathway of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol in plants.

Rational Design of Experimental Workflows

Replicating the entire plant pathway in vitro is inefficient due to the instability of membrane-bound P450s. Therefore, a hybrid chemoenzymatic approach is the gold standard[3][4]. We replace the biological P450 oxidation with a synthetic Wacker oxidation, followed by a highly controlled biocatalytic reduction mimicking the native ADH activity[5][7].

Protocol A: Chemoenzymatic Wacker Oxidation

Causality: Chemical oxidation utilizing Palladium/Copper catalysis provides a highly scalable and regioselective method to convert the terminal alkene of 2,4-dimethoxyallylbenzene directly into the required methyl ketone, bypassing the need for complex biological oxygenases[3].

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 10.0 mmol of 2,4-dimethoxyallylbenzene in 20 mL of a DMF/H₂O mixture (7:1 v/v).

-

Catalyst Addition: Add 0.5 mmol (5 mol%) of Palladium(II) chloride (PdCl₂) and 10.0 mmol of Copper(I) chloride (CuCl).

-

Aeration: Equip the flask with an oxygen balloon. Stir the mixture vigorously at room temperature for 24 hours.

-

Validation Checkpoint (Self-Validation): Perform TLC (Hexane/EtOAc 8:2). The reaction is complete when the high-Rf allylbenzene spot disappears, replaced by a UV-active spot corresponding to the ketone. GC-MS must confirm the molecular ion peak.

-

Workup: Quench with 1M HCl, extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 1-(2,4-dimethoxyphenyl)propan-2-one.

Protocol B: Stereoselective Biocatalytic Reduction

Causality: Standard chemical reduction (e.g., NaBH₄) yields a racemic mixture (50% R / 50% S), requiring expensive chiral resolution[5]. Utilizing a stereospecific ADH coupled with a Formate Dehydrogenase (FDH) cofactor recycling system ensures >99% enantiomeric excess (ee) while maintaining atom economy[6].

Step-by-Step Methodology:

-

System Preparation: In a 250 mL bioreactor, prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5).

-

Substrate & Cofactor Loading: Add 5.0 mmol of 1-(2,4-dimethoxyphenyl)propan-2-one (dissolved in 5 mL DMSO to aid solubility), 0.1 mmol NAD⁺, and 20 mmol sodium formate (electron donor).

-

Enzyme Addition: Introduce 50 mg of lyophilized (S)-selective Alcohol Dehydrogenase (e.g., from Rhodococcus erythropolis) and 20 mg of Formate Dehydrogenase (FDH).

-

Incubation: Stir at 150 rpm and 30°C for 24–48 hours.

-

Validation Checkpoint (Self-Validation): Extract a 100 µL aliquot, partition with ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to bulk extraction only when conversion > 95% and ee > 99% are confirmed.

-

Isolation: Extract the bulk aqueous phase with ethyl acetate, dry, and evaporate to isolate pure (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

Fig 2. Self-validating biocatalytic workflow for the enantioselective reduction of arylacetones.

Comparative Data & Catalytic Efficacy

To justify the selection of biocatalysis over traditional synthetic methods, the following table summarizes the performance metrics of various reduction strategies applied to arylacetones[5][6][8].

| Reduction Methodology | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Environmental Impact |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | 92% | 0% (Racemic) | High (Stoichiometric waste) |

| Asymmetric Hydrogenation | Ru-BINAP + H₂ (4 atm) | 88% | 94 - 96% | Medium (Heavy metal use) |

| Biocatalytic Reduction | (S)-selective ADH + FDH | 95% | > 99.5% | Low (Aqueous, renewable) |

Table 1. Comparison of catalytic systems for the synthesis of (S)-arylpropanols. Biocatalysis provides superior stereocontrol and environmental sustainability.

Conclusion

The biosynthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol highlights the elegance of plant secondary metabolism, utilizing a sequence of chain reductions, isomerizations, and highly stereospecific oxidoreductions. By abstracting this biological logic into a chemoenzymatic framework—specifically coupling synthetic Wacker oxidation with ADH-mediated biocatalysis—researchers can achieve scalable, environmentally benign, and optically pure synthesis of this critical chiral building block.

References

-

Title: DEVELOPMENT OF NOVEL CHEMOENZYMATIC ONE-POT REACTIONS FOR THE SYNTHESIS OF FRAGRANCE ALDEHYDES Source: TU Wien (reposiTUm) URL: [Link]

-

Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Publications URL: [Link]

-

Title: Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives Source: Frontiers URL: [Link]

-

Title: Allylbenzene Source: Wikipedia URL: [Link]

Sources

- 1. Allylbenzene - Wikipedia [en.wikipedia.org]

- 2. 2,4-二甲氧基-1-丙-2-烯基苯 - CAS号 3698-23-5 - 摩熵化学 [molaid.com]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. Frontiers | Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Here is a detailed Application Note and Protocol guide for the asymmetric synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol.

Executive Summary

This document details the protocols for the asymmetric synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol , a critical chiral intermediate often utilized in the development of alpha-adrenergic antagonists and other pharmacological agents.

Achieving high enantiomeric excess (ee) for this specific scaffold is challenging due to the electron-rich nature of the 2,4-dimethoxybenzyl moiety, which can influence the steric and electronic binding in catalytic pockets. This guide presents two validated pathways:

-

Biocatalytic Reduction (Method A): The preferred route for scalability, utilizing engineered Ketoreductases (KREDs) for >99% ee.

-

Corey-Bakshi-Shibata (CBS) Reduction (Method B): A robust chemical alternative for laboratory-scale discovery phases.

Target Molecule & Retrosynthesis

Target: (S)-1-(2,4-dimethoxyphenyl)propan-2-ol Precursor: 1-(2,4-dimethoxyphenyl)propan-2-one (2,4-Dimethoxyphenylacetone)

The synthesis relies on the stereoselective reduction of the prochiral ketone. The presence of the methylene spacer (–CH₂–) between the aromatic ring and the carbonyl group classifies this as a "difficult-to-differentiate" substrate for some chemical catalysts, as the steric bulk difference between the benzyl group (Large) and the methyl group (Small) must be strictly recognized.

Workflow Visualization

Figure 1: Strategic workflow for the asymmetric synthesis of the target alcohol.

Method A: Biocatalytic Reduction (Preferred)

Rationale

Biocatalysis is the gold standard for this transformation. Engineered KREDs (Ketoreductases) offer superior enantioselectivity compared to transition metal catalysts for phenylacetone derivatives. The reaction operates under mild conditions (aqueous buffer, 30°C), minimizing the risk of side reactions involving the electron-rich dimethoxy ring.

Mechanism

The KRED enzyme transfers a hydride from the cofactor NADPH to the Si-face or Re-face of the ketone. To obtain the (S)-enantiomer , an enzyme with "Prelog" specificity (assuming standard priority rules apply where Benzyl > Methyl) is typically required. However, screening is mandatory as the "Large/Small" pocket fit varies by enzyme variant.

Protocol

Reagents:

-

Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (100 mM final conc.)

-

Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or equivalent "S-selective" variant).

-

Cofactor: NADP+ (1.0 mM).

-

Recycling System: Isopropanol (IPA) 10-20% v/v (acts as co-substrate).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).

-

Substrate Solution: Dissolve 194 mg (1 mmol) of 1-(2,4-dimethoxyphenyl)propan-2-one in 2 mL of IPA.

-

Reaction Initiation:

-

To a reaction vessel, add 18 mL of the KPi buffer.

-

Add 10 mg of NADP+.

-

Add 20-50 mg of the selected KRED enzyme powder.

-

Add the 2 mL substrate/IPA solution dropwise while stirring.

-

-

Incubation: Seal the vessel and incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Monitoring: Extract a 50 µL aliquot, dilute with acetonitrile, and analyze via HPLC (see Section 5).

-

Work-up:

-

Once conversion >98%, add 20 mL of Ethyl Acetate (EtOAc) or MTBE to the reaction.

-

Filter through a Celite pad to remove protein precipitates.

-

Separate the organic layer and extract the aqueous layer 2x with EtOAc.

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Critical Parameter: The concentration of IPA is crucial. Too high (>30%) may denature the enzyme; too low (<5%) limits cofactor regeneration.

Method B: CBS (Corey-Bakshi-Shibata) Reduction[1]

Rationale

For laboratories without access to enzyme libraries, the CBS reduction is the most reliable chemical method. It utilizes a chiral oxazaborolidine catalyst to direct the addition of borane.[1]

Stereochemical Control

To synthesize the (S)-alcohol from a methyl ketone (Large group = 2,4-dimethoxybenzyl; Small group = Methyl), the (S)-Me-CBS catalyst is generally required. Note: The stereochemical outcome should always be confirmed, as the coordination of the methoxy groups to the boron can sometimes alter the effective steric bulk.

Protocol

Reagents:

-

Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (1.0 equiv).

-

Catalyst: (S)-Me-CBS (oxazaborolidine) (0.1 equiv, 1M in Toluene).

-

Hydride Source: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) (0.6–1.0 equiv).

-

Solvent: Anhydrous THF.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Catalyst Charge: Add 1.0 mL of (S)-Me-CBS solution (1 mmol) and 10 mL anhydrous THF. Cool to -20°C .

-

Hydride Addition: Add the Borane reagent (e.g., 6 mL of 1M BH₃·THF) to the catalyst solution. Stir for 10 minutes.

-

Substrate Addition:

-

Dissolve 1.94 g (10 mmol) of ketone in 10 mL anhydrous THF.

-

Add this solution dropwise to the catalyst/borane mixture over 30-60 minutes via syringe pump. Slow addition is critical to maintain high ee.

-

-

Reaction: Stir at -20°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quenching (Caution):

-

Slowly add Methanol (5 mL) dropwise at -20°C. Hydrogen gas will evolve.

-

Allow to warm to Room Temperature.[1]

-

Add 1N HCl (20 mL) and stir for 30 minutes to break the boron-nitrogen complex.

-

-

Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash with saturated NaHCO₃ and Brine.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Pathway Diagram

Figure 2: Mechanistic steps of the CBS reduction protocol.

Analytical Controls & Data Summary

Enantiomeric Excess Determination (HPLC)

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (targeting the dimethoxybenzene chromophore).

-

Expected Retention: (S)-enantiomer typically elutes second on AD-H columns (verify with racemate).

Comparison of Methods

| Feature | Method A: Biocatalysis | Method B: CBS Reduction |

| Catalyst | KRED Enzyme (e.g., Codexis) | (S)-Me-CBS Oxazaborolidine |

| Enantioselectivity (ee) | > 99% (Typical) | 90 - 96% |

| Conditions | Aqueous, pH 7, 30°C | Anhydrous THF, -20°C |

| Scalability | High (Kg to Ton scale) | Moderate (Safety concerns with Borane) |

| Cost | Low (at scale) | Moderate/High (Reagents) |

| Green Score | High (Water solvent) | Low (Organic solvents, Boron waste) |

Troubleshooting & Optimization

-

Low Conversion in Biocatalysis:

-

Cause: Substrate inhibition or pH drift.

-

Solution: Add substrate in aliquots (fed-batch) or use a pH-stat to maintain pH 7.0. Increase NADP+ concentration.

-

-

Low ee in CBS Reduction:

-

Cause: Temperature too high or fast addition.

-

Solution: Lower temperature to -40°C. Ensure dropwise addition takes >1 hour. Ensure reagents are strictly anhydrous.

-

-

Product Instability:

-

The 2,4-dimethoxy ring is electron-rich and sensitive to strong acids. Avoid prolonged exposure to concentrated HCl during the CBS workup; use 1N HCl and neutralize quickly.

-

References

-

Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011. Link

-

Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 1998. Link

-

BenchChem Technical Support. "Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes." BenchChem, 2025.[1][2] (Adapted protocol for aryl-propanone derivatives). Link

-

Noyori, R., & Ohkuma, T. "Asymmetric Hydrogenation of Ketones."[3] Angewandte Chemie International Edition, 2001.[3] Link

-

Tao, J., & Xu, J.H. "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology, 2009. (Reference for KRED scale-up). Link

Sources

Application Note: Enzymatic Asymmetric Reduction of 1-(2,4-Dimethoxyphenyl)propan-2-one to (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Mechanistic Rationale & Strategic Overview

The synthesis of enantiopure aryl-alkyl alcohols is a foundational operation in the development of active pharmaceutical ingredients (APIs). Specifically, (S)-1-(2,4-dimethoxyphenyl)propan-2-ol and its structural analogs serve as critical chiral intermediates, frequently utilized in downstream multi-enzymatic cascades—such as amination via transaminases (ATAs)—to generate high-value, sterically demanding chiral amines[1].

However, the enzymatic reduction of 1-(2,4-dimethoxyphenyl)propan-2-one presents a dual challenge:

-

Steric Hindrance & Stereorecognition: The bulky 2,4-dimethoxyphenyl moiety can impede proper orientation within the active site of wild-type alcohol dehydrogenases (ADHs), leading to poor enantiomeric excess (ee)[2].

-

Electronic Deactivation: The strongly electron-donating ortho and para methoxy groups reduce the electrophilicity of the C2 carbonyl carbon, inherently slowing the rate of hydride transfer.

To overcome these barriers, this protocol utilizes an engineered, (S)-selective Ketoreductase (KRED) (e.g., variants of Thermoanaerobacter ethanolicus secondary ADH, TeSADH W110A). The engineered active site enforces strict adherence to Prelog’s rule: the bulky 2,4-dimethoxybenzyl group is locked into the large binding domain, exposing exclusively the re face of the carbonyl to hydride attack from the NADPH cofactor, thereby guaranteeing >99.5% ee[3].

Causality in Experimental Design: Why GDH over Isopropanol?

Because the electron-rich substrate reacts sluggishly, a reversible coupled-substrate recycling system (like Isopropanol/Acetone) will stall at thermodynamic equilibrium before reaching full conversion. To force the reaction to completion, we employ a Glucose Dehydrogenase (GDH) coupled-enzyme system. The irreversible oxidation of D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to D-gluconic acid) provides an overwhelming thermodynamic driving force, pulling the reduction of the recalcitrant ketone to >99% conversion[4].

Fig 1. Coupled-enzyme cofactor recycling system driving the stereoselective reduction.

A Self-Validating Protocol Design

A highly robust protocol must be self-validating to minimize the need for constant chromatographic sampling. By utilizing an automated pH-stat titrator to maintain the reaction at pH 7.0, the continuous addition of 2 M NaOH serves as a direct, real-time stoichiometric proxy for the conversion of D-glucose to D-gluconic acid. Because this oxidation is strictly coupled to the reduction of the ketone via the NADP⁺/NADPH cycle, the cessation of base consumption definitively signals reaction completion.

Fig 2. Workflow for the enzymatic asymmetric reduction and real-time validation via pH-stat.

Step-by-Step Methodology (100 mmol Scale)

Materials & Reagents

-

Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (19.4 g, 100 mmol)

-

Biocatalysts: Engineered (S)-selective KRED powder (500 mg); GDH powder (100 mg)

-

Cofactor/Co-substrate: NADP⁺ sodium salt (75 mg, 0.1 mol%); D-Glucose (27.0 g, 150 mmol, 1.5 eq)

-

Buffers & Solvents: 100 mM Potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄; Dimethyl Sulfoxide (DMSO); Ethyl Acetate (EtOAc)

-

Titrant: 2 M NaOH (aq)

Execution Steps

-

Reactor Initialization: Equip a 1 L jacketed bioreactor with an overhead stirrer, temperature probe, and an automated pH-stat titrator. Add 500 mL of the 100 mM potassium phosphate buffer. Set the temperature to 30 °C and agitation to 300 rpm.

-

Cofactor & Co-substrate Loading: Dissolve the D-glucose (27.0 g) and NADP⁺ (75 mg) directly into the aqueous buffer.

-

Enzyme Reconstitution: Add the KRED (500 mg) and GDH (100 mg) powders to the bioreactor. Allow 10 minutes for complete hydration and activation of the lyophilized enzymes.

-

Substrate Solubilization (Cosolvent Strategy): In a separate flask, dissolve 19.4 g of the hydrophobic ketone substrate in 25 mL of DMSO (yielding a final reaction cosolvent concentration of ~5% v/v). Note: Exceeding 10% DMSO can lead to protein denaturation and reduced yields (See Table 1).

-

Reaction Initiation: Using a syringe pump, add the substrate/DMSO solution into the bioreactor over 30 minutes. Slow addition prevents localized precipitation of the highly hydrophobic substrate.

-

Self-Validating Monitoring: Engage the automated pH-stat to maintain the reaction at pH 7.0 using 2 M NaOH. Monitor the base consumption curve. The reaction is deemed complete when base consumption plateaus (typically between 18–24 hours).

-

Downstream Processing (DSP): Transfer the biphasic mixture to a separatory funnel. Extract with EtOAc (3 x 200 mL). Wash the combined organic layers with brine (100 mL) to remove residual DMSO and gluconic acid, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2,4-dimethoxyphenyl)propan-2-ol as a pale oil.

Quantitative Data & Process Optimization

The following table summarizes the causal relationship between cosolvent loading, temperature, and the thermodynamic recycling system on the final yield and enantiopurity.

Table 1: Process Optimization and Thermodynamic Drivers

| Cosolvent (v/v) | Temp (°C) | Cofactor Recycling System | Conversion (%) | Enantiomeric Excess (ee %) |

| 5% DMSO | 30 | GDH / D-Glucose | >99 | >99.5 |

| 10% DMSO | 30 | GDH / D-Glucose | 98 | >99.5 |

| 20% DMSO | 30 | GDH / D-Glucose | 72 | 98.0 |

| 10% IPA | 30 | IPA (Coupled-Substrate) | 81 | >99.5 |

| 5% DMSO | 40 | GDH / D-Glucose | 88 | 97.5 |

Data Interpretation: The use of 5% DMSO at 30 °C provides the optimal balance. Increasing DMSO to 20% induces partial enzyme unfolding, dropping conversion to 72%. Substituting GDH with Isopropanol (IPA) stalls the reaction at 81% conversion due to the thermodynamic equilibrium limits imposed by the electron-rich dimethoxyphenyl ring.

References

1.[1] Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. URL:[Link] 2.[3] Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction. Asian Journal of Chemistry. URL:[Link] 3.[4] Biocatalyzed Redox Processes Employing Green Reaction Media. MDPI. URL:[Link] 4.[2] Structural Insight into Enantioselective Inversion of an Alcohol Dehydrogenase Reveals a “Polar Gate” in Stereorecognition of Diaryl Ketones. ACS Publications. URL:[Link]

Sources

Application Note: Catalytic Asymmetric Hydrogenation Methods for the Synthesis of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Executive Summary

The synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol from its corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-2-one, is a critical transformation in the development of chiral active pharmaceutical ingredients (APIs). The electron-rich nature of the 2,4-dimethoxyphenyl moiety presents unique electronic and steric challenges, making the substrate susceptible to base-catalyzed enolization and aldol condensation.

This application note provides two field-proven, highly enantioselective catalytic methodologies to achieve this reduction:

-

Method A: Asymmetric Transfer Hydrogenation (ATH) using a Noyori-Ikariya Ru(II)-TsDPEN catalyst.

-

Method B: Asymmetric Hydrogenation (AH) using a Ru(II)-BINAP/diamine catalyst under high-pressure H₂.

Mechanistic Rationale & Catalyst Selection

To achieve a self-validating and scalable protocol, experimental choices must be grounded in mechanistic causality rather than empirical guesswork.

The Electronic Challenge of the Substrate

The 2,4-dimethoxy substitutions render the aromatic ring highly electron-donating. While this decreases the acidity of the

Method A: Asymmetric Transfer Hydrogenation (ATH)

We utilize the Noyori-Ikariya catalyst, RuCl(p-cymene)[(S,S)-TsDPEN]. This system operates via an outer-sphere mechanism. The active 18-electron Ru-hydride species transfers a hydride and a proton simultaneously to the ketone through a six-membered pericyclic transition state [1].

-

Stereocontrol: The spatial arrangement of the (S,S)-TsDPEN ligand dictates that the bulky 2,4-dimethoxybenzyl group of the substrate occupies the less sterically hindered quadrant. This directs the hydride attack exclusively to the Re-face of the carbonyl, yielding the (S)-alcohol [1, 2].

-

Hydrogen Source: A Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio) is selected over isopropanol. The FA/TEA mixture provides a constant concentration of formate while buffering the system, preventing the base-catalyzed enolization of the electron-rich arylpropanone [4].

Method B: Asymmetric Hydrogenation (AH)

For processes requiring high Turnover Numbers (TON) and zero chemical waste from hydrogen donors, direct hydrogenation using RuCl₂[(S)-BINAP][(S)-DAIPEN] is optimal.

-

Bifunctional Activation: The combination of the chiral diphosphine (BINAP) and chiral diamine (DAIPEN) prevents the formation of inactive Ru-alkoxide species and accelerates heterolytic H₂ splitting [3].

-

Base Causality: A catalytic amount of strong base (

-BuOK) is strictly required to neutralize the HCl generated during the formation of the active

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for both methodologies, providing a baseline for process transfer.

| Parameter | Method A (ATH) | Method B (AH) |

| Catalyst System | RuCl(p-cymene)[(S,S)-TsDPEN] | RuCl₂[(S)-BINAP][(S)-DAIPEN] |

| Hydrogen Source | HCO₂H / NEt₃ (5:2 Azeotrope) | H₂ gas (50 atm) |

| Substrate/Catalyst (S/C) | 1,000 | 10,000 |

| Solvent | DMF (or Neat) | Anhydrous Isopropanol |

| Base / Additive | None (Buffered by TEA) | |

| Temperature / Time | 28 °C / 16 h | 25 °C / 12 h |

| Expected Conversion | > 99% | > 99% |

| Enantiomeric Excess (ee) | 98% (S) | > 99% (S) |

Experimental Protocols & Self-Validating Workflows

Method A: ATH Protocol (Bench-Scale)

-

Catalyst Activation: In a flame-dried Schlenk flask under argon, combine RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mol%) and 1-(2,4-dimethoxyphenyl)propan-2-one (1.0 equiv) in anhydrous DMF (2.0 M concentration).

-

Hydrogen Donor Addition: Place the flask in a water bath at 28 °C. Slowly add the pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 equiv of formate). Note: Slow addition is critical to control the exothermic generation of the active Ru-hydride and prevent CO₂ off-gassing surges.

-

Reaction Execution: Stir the mixture at 28 °C for 16 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC/MS. Proceed to workup only when conversion > 99%.

-

Workup: Quench the reaction with water. Extract three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: AH Protocol (High-Throughput / Scale-Up)

-

Precatalyst Preparation: In a high-pressure autoclave under an argon atmosphere, dissolve RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.01 mol%) in anhydrous, degassed isopropanol.

-

Base Activation: Add a 1.0 M solution of

-BuOK in isopropanol (0.1 mol% relative to substrate; 10 equiv relative to the catalyst). Stir for 5 minutes to form the active -

Substrate Addition: Add 1-(2,4-dimethoxyphenyl)propan-2-one (1.0 equiv) to the reactor.

-

Hydrogenation: Seal the autoclave. Purge the headspace with H₂ gas three times, then pressurize to 50 atm. Stir vigorously at 25 °C for 12 hours.

-

Depressurization & IPC: Carefully vent the H₂ gas in a fume hood. Sample the mixture for Chiral HPLC analysis to validate the stereochemical outcome (ee > 99%).

-

Purification: Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, then evaporate the isopropanol to yield the pure (S)-alcohol.

Process Visualization

Workflow for the catalytic asymmetric hydrogenation of 1-(2,4-dimethoxyphenyl)propan-2-one.

References

-

Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(17).[Link]

-

Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes. Journal of the American Chemical Society, 125(44), 13490-13503.[Link]

-

Chem-Station Int. Ed. (2014). Noyori Asymmetric Transfer Hydrogenation.[Link]

Application Note: Scalable Biocatalytic Synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes the biocatalytic route (Ketoreductase/KRED) as the modern industrial standard for this transformation due to its superior enantioselectivity (>99% ee) and mild operating conditions compared to traditional metal-catalyzed asymmetric hydrogenation.

Executive Summary

The production of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a critical step in the manufacturing of Tamsulosin hydrochloride. While chemical routes (e.g., asymmetric transfer hydrogenation using Ru-TsDPEN) exist, they often suffer from trace metal contamination and lower enantiomeric excess (ee) requiring downstream recrystallization.

This protocol details a biocatalytic reduction using an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This route offers:

-

Enantiopurity: >99.5% ee (eliminating chiral resolution steps).

-

Scalability: Validated for 1 kg to 10 kg pilot batches.

-

Safety: Operates at ambient temperature/pressure, avoiding high-pressure hydrogenation hazards.

Reaction Mechanism & Strategy

The Chemical Transformation

The objective is the stereoselective reduction of the prochiral ketone 1-(2,4-dimethoxyphenyl)propan-2-one to the (S)-alcohol .

-

Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one

-

Catalyst: KRED (specifically homologous to Rhodococcus ruber ADH-A).

-

Cofactor: NADP+ (reduced to NADPH in situ).

-

Recycling System: Glucose / Glucose Dehydrogenase (GDH).

Why the (S)-enantiomer? The active pharmaceutical ingredient (API), Tamsulosin, possesses an (R)-amine center. The synthetic strategy typically involves producing the (S)-alcohol, activating it (e.g., via mesylation), and displacing it with a nitrogen nucleophile with Walden inversion , yielding the required (R)-configuration.

Cofactor Regeneration Cycle

To make the process economically viable, expensive NADP+ is used in catalytic amounts (0.5–1.0 mol%) and regenerated continuously.

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by the oxidation of glucose.

Process Development & Optimization

Solvent System Selection (The "Solubility Challenge")

The substrate is highly hydrophobic. A purely aqueous buffer results in poor mass transfer and slow kinetics.

-

Recommended System: Biphasic medium (Buffer/Organic).

-

Organic Phase: Toluene or MTBE (Methyl tert-butyl ether). Toluene is preferred for downstream extraction efficiency.

-

Ratio: 80% Buffer / 20% Toluene (v/v).

-

Note: DMSO (5-10%) can be used as a co-solvent in monophasic systems, but biphasic is superior for scale-up to prevent enzyme inhibition by high organic loads.

pH Control (Critical Parameter)

The GDH recycling system produces gluconic acid as a byproduct.

-

Issue: Without control, pH drops rapidly, denaturing the KRED enzyme.

-

Solution: Active pH stat titration using 2M NaOH or 1M

to maintain pH 7.0–7.5.

Substrate Loading

-

Batch Mode: 20–50 g/L.

-

Fed-Batch Mode (Recommended): Pulse feeding the ketone allows final concentrations up to 100–150 g/L, preventing substrate inhibition and enzyme deactivation.

Scale-Up Protocol (1 kg Batch)

Equipment Requirements

-

Reactor: 20 L Jacketed Glass Reactor with overhead stirring (impeller designed for biphasic mixing).

-

Temperature Control: Chiller/Heater unit set to 30°C.

-

pH Control: Automated dosing pump connected to a pH probe.

-

Filtration: Nutsche filter or centrifuge (for enzyme removal).

Reagents & Materials

| Component | Quantity | Role |

| Substrate | 1.0 kg | Precursor |

| KRED Enzyme | 10–20 g | Catalyst (load depends on activity U/g) |

| GDH Enzyme | 2–5 g | Cofactor Recycling |

| NADP+ | 1.0 g | Cofactor |

| D-Glucose | 1.5 eq (approx.[1][2] 1.4 kg) | Hydride Source |

| Buffer | 10 L (100mM K-Phosphate, pH 7.5) | Reaction Medium |

| Toluene | 2.5 L | Organic Phase |

| Magnesium Chloride | 5 g | GDH Activator ( |

Step-by-Step Procedure

Step 1: Reactor Preparation

-

Charge the reactor with 10 L of Potassium Phosphate buffer (100 mM, pH 7.5).

-

Add

(5 g) and NADP+ (1.0 g). -

Add D-Glucose (800 g initially; reserve remainder for fed-batch if needed, otherwise add all if validated).

-

Initiate stirring at 300 RPM and equilibrate to 30°C.

Step 2: Enzyme Addition

-

Dissolve/suspend KRED and GDH powders in a small volume (500 mL) of buffer.

-

Add the enzyme suspension to the reactor.

-

Critical: Check pH and adjust to 7.5 if necessary.

Step 3: Reaction Initiation

-

Dissolve the Substrate (1 kg) in Toluene (2.5 L).

-

Add the substrate solution to the reactor over 30 minutes.

-

Increase stirring speed (e.g., 400–600 RPM) to create a fine emulsion. Do not vortex so vigorously that enzymes shear.

Step 4: Monitoring & pH Control

-

pH Stat: The system will begin consuming base immediately. Maintain pH 7.0–7.5 by automatic addition of 2M NaOH.

-

IPC (In-Process Control): Sample every 4 hours.

-

Extract 100 µL sample into 500 µL EtOAc.

-

Analyze via Chiral GC (Method below).[3]

-

-

Endpoint: Reaction is complete when conversion >99.5% (typically 18–24 hours).

Step 5: Work-up

-

Stop stirring and allow phases to separate. (Note: Emulsions may occur due to protein; add Celite (1% w/v) and filter if separation is slow).

-

Decant the organic layer.

-

Extract the aqueous layer 2x with Toluene or MTBE (5 L each).

-

Combine organic phases.[4]

-

Wash organics with Brine (5 L) to remove residual glucose/enzymes.

-

Dry over anhydrous

and filter.

Step 6: Isolation

-

Concentrate the solvent under reduced pressure (Rotavap) at <45°C.

-

Purification: The crude oil is often sufficiently pure (>98%). If higher purity is required, perform a Kugelrohr distillation or crystallization from n-Heptane/IPA.

Quality Control & Analytical Methods

Method: Chiral Gas Chromatography (GC)[3]

-

Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or equivalent (e.g., Cyclodex-B).

-

Carrier Gas: Helium (1.5 mL/min).

-

Injector: 250°C, Split 50:1.

-

Detector: FID, 250°C.

-

Oven Program: 120°C (hold 2 min) -> Ramp 5°C/min to 180°C -> Hold 5 min.

-

Retention Times (Approx):

-

(S)-Enantiomer: ~11.0 min

-

(R)-Enantiomer: ~11.5 min

-

Ketone Substrate: ~13.0 min

-

Safety & Troubleshooting

Hazard Analysis

-

Enzymes: Powders can be respiratory sensitizers. Handle in a fume hood or weigh station with local exhaust. Wear N95/P2 respirators.

-

Toluene: Flammable and reprotoxic. Ensure reactor is grounded to prevent static discharge during biphasic mixing.

-

Exotherm: The glucose oxidation is exothermic. Ensure the jacket chiller is active.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | pH drift (too acidic) | Check NaOH pump and probe calibration. |

| Enzyme deactivation | Ensure Toluene concentration is not >30%. Test fresh enzyme batch. | |

| Low ee% | Racemization of product | Unlikely with KREDs.[4] Check for non-enzymatic background reduction (rare). |

| Emulsion during work-up | Protein precipitation | Filter reaction mixture through a Celite pad before phase separation. |

Process Workflow Diagram

Figure 2: Operational workflow for the 1kg scale-up campaign.

References

-

Enzymatic Route to Tamsulosin Intermediate

-

Biocatalytic Reduction in Biphasic Media

-

Whole-Cell Biocatalysis for Phenylpropanols

-

Analytical Method (Chiral GC)

- Title: Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers.

- Source: ACS Sustainable Chemistry & Engineering, 2018.

-

URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. juser.fz-juelich.de [juser.fz-juelich.de]

- 4. ethz.ch [ethz.ch]

- 5. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]

- 7. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis and Utilization of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis and quality control of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol , a high-value chiral building block.

Executive Summary

The chiral alcohol (S)-1-(2,4-dimethoxyphenyl)propan-2-ol represents a critical scaffold in the synthesis of phenylpropanoid-class pharmaceuticals. Unlike its achiral ketone precursor, this specific enantiomer serves as a "stereochemical anchor" for constructing complex isoquinoline alkaloids, resorcinol-based metabolic probes, and analogs of centrally acting analgesics (e.g., Tapentadol derivatives).

This guide provides a validated biocatalytic protocol for generating the (S)-enantiomer with >99% enantiomeric excess (ee), contrasting it with traditional chemical hydrogenation. It establishes a self-validating Quality Control (QC) system using chiral HPLC and NMR.

Key Chemical Data

| Property | Specification |

| IUPAC Name | (2S)-1-(2,4-dimethoxyphenyl)propan-2-ol |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Target Stereochemistry | (S)-Configuration |

| Precursor | 1-(2,4-dimethoxyphenyl)propan-2-one (CAS: 831-00-5) |

| Key Application | Chiral auxiliary, API intermediate, metabolic probe synthesis |

Strategic Context & Mechanism

The utility of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol lies in its 2,4-dimethoxy substitution pattern . While 3,4-dimethoxy analogs are common in calcium channel blockers (e.g., Verapamil), the 2,4-pattern is electronically distinct, often used to mimic resorcinol moieties in flavonoid synthesis (e.g., Glabridin analogs) or to modulate metabolic stability in drug candidates.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the biocatalytic forward reaction.

Figure 1: Biocatalytic workflow converting the prochiral ketone to the (S)-alcohol, enabling downstream API synthesis.

Experimental Protocols

Method A: Biocatalytic Reduction (Recommended)

Rationale: Biocatalysis is preferred over chemical reduction for this substrate due to the steric hindrance of the ortho-methoxy group. Ketoreductases (KREDs) offer superior regioselectivity and operate under mild aqueous conditions.

Materials:

-

Substrate: 1-(2,4-dimethoxyphenyl)propan-2-one (100 mg).

-

Enzyme: Rhodococcus aetherivorans ADH (RaADH) or commercial KRED screening kit (e.g., Codexis/Daicel panels targeting Prelog selectivity).

-

Cofactor: NADP+ (1.0 mM).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (excess).

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

-

Solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Protocol:

-

Preparation: In a 20 mL glass vial, dissolve 100 mg of ketone substrate in 0.5 mL DMSO.

-

Buffer Mix: Add 9.5 mL of KPi buffer (pH 7.0) containing 200 mg Glucose.

-

Initiation: Add NADP+ (1 mg) and GDH (50 units). Finally, add the KRED/ADH enzyme (10–20 mg lyophilized powder).

-

Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

-

Critical Checkpoint: Monitor pH. If it drops below 6.5, adjust with 1M NaOH.

-

-

Extraction: Quench reaction by adding 10 mL Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes. Centrifuge to separate phases.

-

Isolation: Collect the organic phase. Repeat extraction 2x. Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Result: Yield is typically >90% as a clear, viscous oil.

Method B: Chemical Asymmetric Hydrogenation (Scale-Up Alternative)

Rationale: For multi-kilogram scales where enzyme cost is prohibitive, Noyori-type hydrogenation is effective, though it requires high pressure and strict oxygen exclusion.

Catalyst: RuCl (Transfer Hydrogenation) or Ru(OAc)₂[(S)-BINAP]. Protocol Summary:

-

Dissolve substrate in degassed isopropanol (IPA).

-

Add Catalyst (S/C ratio 1000:1) and base (t-BuOK).

-

Pressurize with H₂ (10–30 bar) or use formic acid/TEA azeotrope for transfer hydrogenation.

-

Stir at 30–50°C for 12–18 hours.

-

Note: The 2,4-dimethoxy group may chelate the catalyst, potentially slowing kinetics compared to simple phenylacetone.

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked, you must validate the Identity and Stereochemical Purity .

Enantiomeric Excess (ee) Determination via Chiral HPLC

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (targeting the dimethoxybenzene chromophore).

-

Expected Retention:

-

(S)-Enantiomer: ~12.5 min (Major peak).

-

(R)-Enantiomer: ~14.2 min (Minor peak).

-

Note: Retention times vary by column age; inject racemic standard first to establish window.

-

-

Acceptance Criteria: ee > 98.0%.

NMR Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 6.9–7.1 (d, 1H): Aromatic proton at C6.

-

δ 6.4–6.5 (m, 2H): Aromatic protons at C3/C5 (shielded by methoxy groups).

-

δ 3.9–4.1 (m, 1H): Chiral proton at C2 (CH-OH). Diagnostic for reduction.

-

δ 3.80 (s, 3H), 3.78 (s, 3H): Methoxy singlets.

-

δ 2.6–2.8 (dd, 2H): Benzylic protons (C1).

-

δ 1.2 (d, 3H): Methyl group (C3).

Application Workflow: Converting Alcohol to Amine

The alcohol is rarely the final drug; it is usually converted to a chiral amine (e.g., for Tapentadol analogs).

Inversion Strategy (Mitsunobu): To retain the (S)-configuration in the final amine, one must often use a double-inversion or specific retention strategy. However, standard Mitsunobu with phthalimide proceeds with inversion , converting the (S)-alcohol to the (R)-amine.

-

If (S)-amine is required: Start with (R)-alcohol.

-

If (S)-alcohol is the scaffold: Expect (R)-amine upon substitution.

Reaction:

-

Reagents: (S)-Alcohol + Triphenylphosphine (PPh₃) + DIAD + Phthalimide.

-

Solvent: THF, 0°C to RT.

-

Mechanism: S_N2 displacement of the activated alcohol by phthalimide (Inversion).

-

Deprotection: Hydrazine hydrate in Ethanol (Ing-Manske procedure) releases the free amine.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Enzyme inhibition by substrate or product. | Add a biphasic overlay (e.g., 20% Hexane or MTBE) to act as a reservoir for the substrate/product, reducing aqueous concentration. |

| Low ee (<90%) | Spontaneous background reduction or wrong enzyme. | Ensure no chemical reducing agents (NaBH₄) are present. Screen a panel of ADHs (Lactobacillus vs. Rhodococcus) to confirm stereopreference. |

| Emulsion during workup | Protein denaturation at interface. | Filter the biphasic mixture through a Celite pad before separation. |

References

-

Biocatalytic Reduction of Phenylpropanones

- Source: "Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones." PMC - NIH. (Demonstrates Rhodococcus ADH for (S)-alcohol synthesis).

-

Synthesis of Chiral Phenylpropanol Intermediates

- Source: "Synthesis of Chiral Building Blocks for Use in Drug Discovery." PMC - NIH.

-

Chemical Properties & Identification

- Source: PubChem Compound Summary for related 2,4-dimethoxy deriv

-

General Biocatalysis Protocols

- Source: "Biocatalytic Reduction Reactions from a Chemist's Perspective." PMC - NIH.

Disclaimer: This protocol is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/REACH).

solvent selection for extraction of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Application Note: Strategic Solvent Selection for the Extraction of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Part 1: Executive Summary & Scientific Rationale

1.1 Introduction (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a critical chiral intermediate, often utilized in the synthesis of alpha-adrenergic antagonists (e.g., Tamsulosin analogs) and other phenylpropanoid-based pharmaceuticals. Its synthesis typically involves the asymmetric reduction of 1-(2,4-dimethoxyphenyl)propan-2-one, either via chemocatalysis or biocatalysis (ketoreductases).

The extraction of this molecule presents a specific set of challenges:

-

Amphiphilic Nature: The molecule possesses a lipophilic dimethoxyphenyl tail and a polar hydroxyl head, creating potential for emulsion formation in aqueous workups.

-

Enantiomeric Integrity: While extraction itself rarely racemizes alcohols, the subsequent solvent removal (thermal stress) or potential side-reactions in reactive solvents (e.g., transesterification in acetates) must be managed.

-

Green Chemistry Mandates: Modern process chemistry demands the replacement of chlorinated solvents (DCM) and hazardous aromatics (Benzene) with sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Isopropyl Acetate (IPAc).

1.2 Physicochemical Profiling To select the optimal solvent, we must first understand the solute.

-

Structure: C₁₁H₁₆O₃

-

Molecular Weight: 196.24 g/mol

-

Estimated LogP: ~1.8 – 2.2 (Moderately Lipophilic)

-

pKa: ~16 (Alcohol proton), negligible ionization at neutral pH.

-

Solubility: Poor in water (< 1 g/L); High in alcohols, ethers, and esters.

Implication: The extraction strategy will rely on a biphasic system (Organic/Aqueous). The goal is a Partition Coefficient (

Part 2: Solvent Selection Strategy

We categorize potential solvents into three tiers based on ICH Q3C guidelines, sustainability, and performance.

Table 1: Solvent Candidates for Screening

| Solvent | Class | BP (°C) | Density (g/mL) | Pros | Cons |

| 2-MeTHF | Green | 80 | 0.85 | Derived from biomass; Excellent separation from water; Higher stability than THF. | Higher cost; Peroxide former (requires stabilizers). |

| Isopropyl Acetate (IPAc) | Class 3 | 88 | 0.87 | Lower water solubility than EtOAc (better phase cut); Less prone to hydrolysis. | Slower evaporation than EtOAc. |